
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolo(5,4-b)pyridin-2(1H)-on, 1-(6-(4-(4-Fluorphenyl)-1-piperazinyl)hexyl)- ist eine komplexe heterocyclische Verbindung, die in den Bereichen der medizinischen Chemie und Pharmakologie großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Oxazolring umfasst, der mit einem Pyridinring verschmolzen ist, sowie eine Piperazin-Einheit, die an eine Fluorphenylgruppe gebunden ist. Das Vorhandensein dieser funktionellen Gruppen trägt zu ihrer vielfältigen chemischen Reaktivität und ihren potenziellen biologischen Aktivitäten bei.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Oxazolo(5,4-b)pyridin-2(1H)-on, 1-(6-(4-(4-Fluorphenyl)-1-piperazinyl)hexyl)- umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg beginnt mit der Herstellung des Oxazolrings, gefolgt von der Verschmelzung mit einem Pyridinring. Die Piperazin-Einheit wird dann durch nucleophile Substitutionsreaktionen eingeführt, und die Fluorphenylgruppe wird über elektrophile aromatische Substitution angebracht.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dazu gehören die Kontrolle der Temperatur, die Wahl des Lösungsmittels und die Reaktionszeit. Katalysatoren und Reagenzien werden sorgfältig ausgewählt, um eine effiziente Synthese zu gewährleisten und gleichzeitig Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxazolo(5,4-b)pyridin-2(1H)-on, 1-(6-(4-(4-Fluorphenyl)-1-piperazinyl)hexyl)- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen in ihre reduzierten Formen umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Säuren werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer Vielzahl von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
Oxazolo(5,4-b)pyridin-2(1H)-on, 1-(6-(4-(4-Fluorphenyl)-1-piperazinyl)hexyl)- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf seine pharmakologischen Eigenschaften untersucht, einschließlich potenzieller therapeutischer Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Oxazolo(5,4-b)pyridin-2(1H)-on, 1-(6-(4-(4-Fluorphenyl)-1-piperazinyl)hexyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Pfade können Signaltransduktion, Genexpressionsregulation und Stoffwechselprozesse umfassen.
Wirkmechanismus
The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(6-(4-(4-fluorophenyl)-1-piperazinyl)hexyl)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzimidazolderivate: Teilen strukturelle Ähnlichkeiten und biologische Aktivitäten.
Pyridin-basierte Verbindungen: Zeigen vergleichbare chemische Reaktivität und Anwendungen.
Piperazinhaltige Moleküle: Bekannt für ihre pharmakologischen Eigenschaften.
Einzigartigkeit
Oxazolo(5,4-b)pyridin-2(1H)-on, 1-(6-(4-(4-Fluorphenyl)-1-piperazinyl)hexyl)- zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen therapeutischen Anwendungen machen es zu einer Verbindung von großem Interesse in verschiedenen Forschungsbereichen.
Eigenschaften
CAS-Nummer |
162254-26-4 |
|---|---|
Molekularformel |
C22H27FN4O2 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
1-[6-[4-(4-fluorophenyl)piperazin-1-yl]hexyl]-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C22H27FN4O2/c23-18-7-9-19(10-8-18)26-16-14-25(15-17-26)12-3-1-2-4-13-27-20-6-5-11-24-21(20)29-22(27)28/h5-11H,1-4,12-17H2 |
InChI-Schlüssel |
HFEMLVREJWONDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCCCCN2C3=C(N=CC=C3)OC2=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


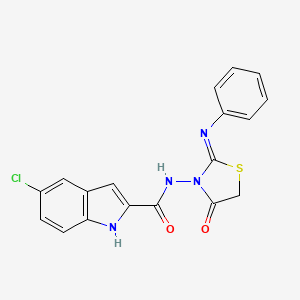
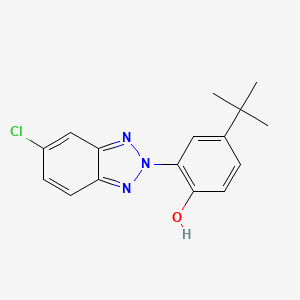
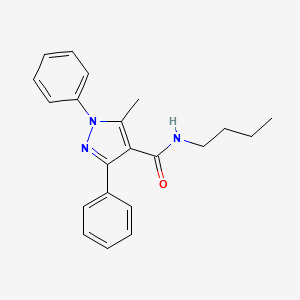
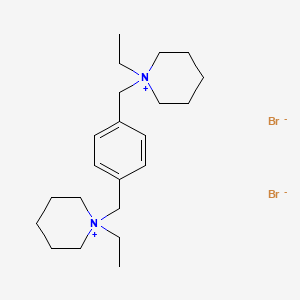
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)

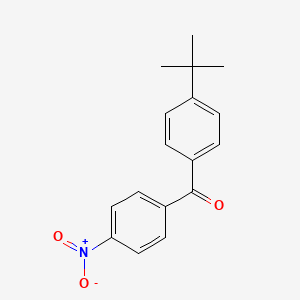
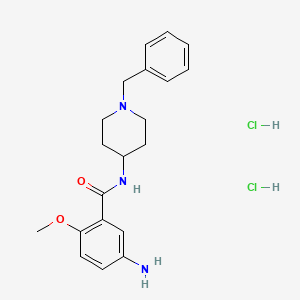
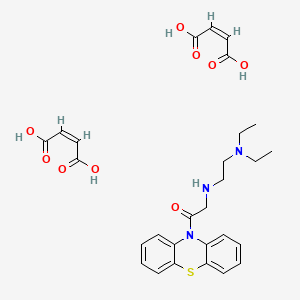
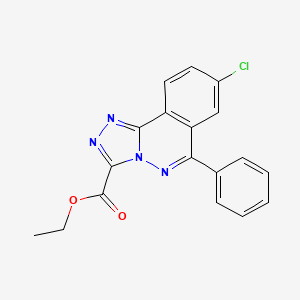

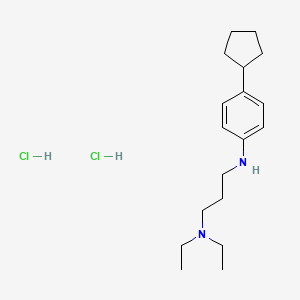

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)
